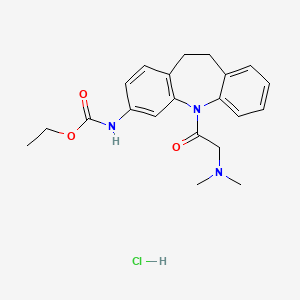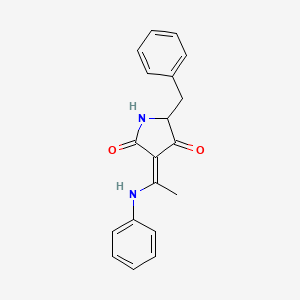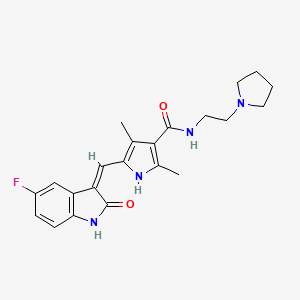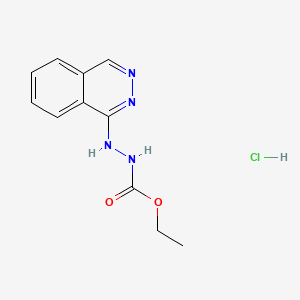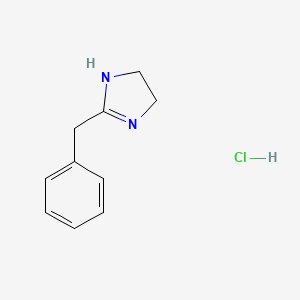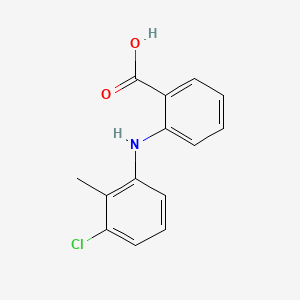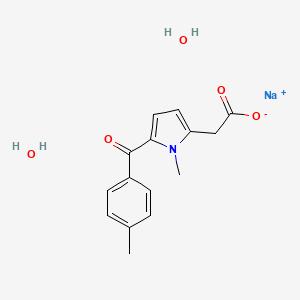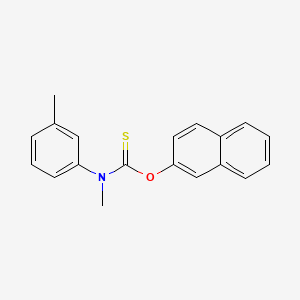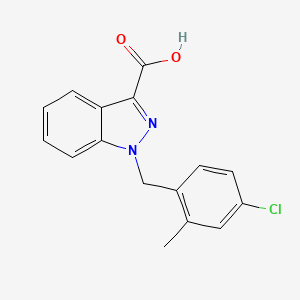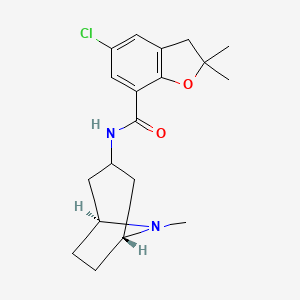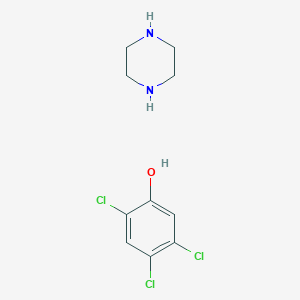
Piperazine;2,4,5-trichlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclofenol piperazine is a chemical compound with the molecular formula C₁₆H₁₆Cl₆N₂O₂ and a molecular weight of 481.03 g/mol . It is known for its use in the treatment of parasitic infections, particularly hookworms . The compound is characterized by its complex structure, which includes multiple chlorine atoms and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triclofenol piperazine typically involves the reaction of piperazine with chlorinated phenols under controlled conditions. The process may include steps such as chlorination, amination, and cyclization to form the final product. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of triclofenol piperazine involves large-scale chemical synthesis using batch or continuous processes. The production methods are designed to ensure high yield and purity of the compound. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the production process and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Triclofenol piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the chlorine atoms or the piperazine ring.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of triclofenol piperazine, which may have different pharmacological properties .
Scientific Research Applications
Triclofenol piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic uses, particularly in treating parasitic infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of triclofenol piperazine involves its interaction with specific molecular targets in parasitic organisms. It binds to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the parasite. This paralysis allows the host body to expel the parasite through normal intestinal peristalsis .
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with other compounds for its stimulant effects.
Uniqueness of Triclofenol Piperazine: Triclofenol piperazine is unique due to its specific structure, which includes multiple chlorine atoms and a piperazine ring. This structure contributes to its distinct pharmacological properties, particularly its effectiveness against parasitic infections .
Properties
CAS No. |
5714-82-9 |
|---|---|
Molecular Formula |
C16H16Cl6N2O2 |
Molecular Weight |
481.0 g/mol |
IUPAC Name |
piperazine;2,4,5-trichlorophenol |
InChI |
InChI=1S/2C6H3Cl3O.C4H10N2/c2*7-3-1-5(9)6(10)2-4(3)8;1-2-6-4-3-5-1/h2*1-2,10H;5-6H,1-4H2 |
InChI Key |
BNVFYGMONODIGW-UHFFFAOYSA-N |
SMILES |
C1CNCCN1.C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Canonical SMILES |
C1CNCCN1.C1=C(C(=CC(=C1Cl)Cl)Cl)O.C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CI-416; CI416; CI 416; Triclofenol piperazine; Triclofenol piperazate; Triclofenol piperazina |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


